molecular formula C19H20O5 B11978195 Diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate CAS No. 304896-38-6

Diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate

Cat. No.: B11978195
CAS No.: 304896-38-6
M. Wt: 328.4 g/mol
InChI Key: DVCNIVCPEPLRIM-UHFFFAOYSA-N
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Description

Diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate (CAS: 304896-38-6) is a malonate derivative featuring a 4-methylphenyl-substituted furyl group at the methylene position. Its molecular formula is C₁₉H₂₀O₅, with an average mass of 328.364 g/mol and a ChemSpider ID of 1270680 . The compound is synthesized via condensation reactions involving diethyl ethoxymethylene malonate and aryl/furyl precursors, followed by cyclization or functionalization steps .

Properties

CAS No.

304896-38-6

Molecular Formula

C19H20O5

Molecular Weight

328.4 g/mol

IUPAC Name

diethyl 2-[[5-(4-methylphenyl)furan-2-yl]methylidene]propanedioate

InChI

InChI=1S/C19H20O5/c1-4-22-18(20)16(19(21)23-5-2)12-15-10-11-17(24-15)14-8-6-13(3)7-9-14/h6-12H,4-5H2,1-3H3

InChI Key

DVCNIVCPEPLRIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting diethyl malonate with 5-(4-methylphenyl)-2-furaldehyde in the presence of a base, such as piperidine or pyridine, under reflux conditions . The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by dehydration to form the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The malonate ester can undergo nucleophilic substitution reactions to form various substituted malonates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted malonates depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate involves its ability to act as a Michael acceptor in nucleophilic addition reactions. The compound’s furan ring and malonate ester groups provide sites for interaction with various nucleophiles, facilitating the formation of new carbon-carbon bonds. This reactivity is leveraged in organic synthesis to construct complex molecular architectures.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares the target compound with structurally related diethyl malonate derivatives:

Compound Name Molecular Formula Average Mass (g/mol) Key Substituents ChemSpider ID
Diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate (Target) C₁₉H₂₀O₅ 328.364 4-methylphenyl, furyl 1270680
Diethyl 2-((5-(2,3-dichlorophenyl)-2-furyl)methylene)malonate C₁₈H₁₆Cl₂O₅ 383.221 2,3-dichlorophenyl, furyl 1270681
Diethyl 2-[(4-methylphenyl)methylene]malonate C₁₅H₁₈O₄ 262.30 4-methylphenyl (no furyl) -
Diethyl 2-[(3-bromophenyl)amino]methylene]malonate C₁₄H₁₆BrNO₄ 342.19 3-bromophenyl, amino -
Diethyl 2-((2,4-difluorophenylamino)methylene)malonate C₁₄H₁₄F₂NO₄ 299.26 2,4-difluorophenyl, amino -

Key Observations :

  • The furyl group in the target compound introduces a heterocyclic ring, enhancing π-conjugation compared to simpler aryl analogs (e.g., ) .
  • The amino-methylene group in compounds like 2b and 2c () introduces hydrogen-bonding capabilities, which are absent in the furyl-based target compound .

Comparison of Reaction Conditions

Compound Precursor Solvent Temperature (°C) Yield (%) Reference
This compound Coumarin + DEM Ethanol Reflux Semisolid
Diethyl 2-[(3-bromophenyl)amino]methylene]malonate (2b) 3-Bromoaniline + DEM Toluene 90–100 90
Diethyl 2-((2,4-difluorophenylamino)methylene)malonate (52) 2,4-Difluoroaniline + DEM None 90 99
Diethyl 2-((5-(2,3-dichlorophenyl)-2-furyl)methylene)malonate Dichlorophenyl-furyl + DEM Diphenyl ether Reflux -

Key Observations :

  • Toluene and ethanol are common solvents, but diphenyl ether is used for high-temperature cyclization in halogenated furyl derivatives .

Physical and Chemical Properties

Melting Points and Stability

Compound Melting Point (°C) Stability Notes Reference
This compound Not reported Semisolid; recrystallized from ethanol
Diethyl 2-[(3-bromophenyl)amino]methylene]malonate (2b) 71–73 Yellow needles
Diethyl 2-[(4-chlorophenylamino)methylene]malonate (2c) 79–81 Colorless waxy powder
Diethyl 2-((5-(2,3-dichlorophenyl)-2-furyl)methylene)malonate Not reported Higher mass suggests higher m.p.

Key Observations :

  • Amino-substituted derivatives generally exhibit higher melting points (71–81°C) compared to furyl-based compounds, which are often semisolid or waxy .
  • The electron-donating 4-methyl group in the target compound may reduce crystallinity compared to halogenated analogs .

Bioactivity of Analogs

  • Anti-inflammatory and Antibacterial Activity: Diethyl 2-((2,4-difluorophenylamino)methylene)malonate (52) demonstrated preliminary anti-inflammatory and antibacterial effects .
  • Antiparasitic Potential: Bromophenyl and chlorophenyl analogs (e.g., S1 in ) were explored as antiparasitic leads .

Biological Activity

Diethyl 2-((5-(4-methylphenyl)-2-furyl)methylene)malonate is a synthetic compound that has attracted interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C18H17NO5
Molecular Weight : 325.34 g/mol
CAS Number : 302821-51-8

The compound features a unique structure characterized by a furan ring, a methylene bridge, and a malonate ester. The presence of the 4-methylphenyl group enhances its biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may inhibit bacterial growth through mechanisms that disrupt cellular processes or induce oxidative stress.

Anticancer Properties

This compound has also been investigated for its anticancer potential. Preliminary studies indicate that it may induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies.

The proposed mechanism involves the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death. Additionally, the compound may interact with various cellular targets, including enzymes involved in cell proliferation and survival pathways.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM. The study concluded that the compound could serve as a lead for developing new anticancer agents .
  • Antimicrobial Efficacy :
    Another study assessed the antimicrobial activity against multi-drug resistant strains of Staphylococcus aureus. The compound showed promising results with an MIC value significantly lower than that of standard antibiotics, indicating its potential as an alternative treatment option .
  • Mechanistic Insights :
    Research published in Bioorganic & Medicinal Chemistry explored the mechanism by which this compound induces apoptosis. The study revealed that the compound activates caspase pathways and upregulates pro-apoptotic proteins while downregulating anti-apoptotic factors .

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